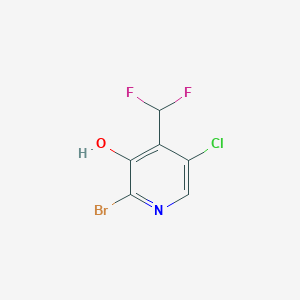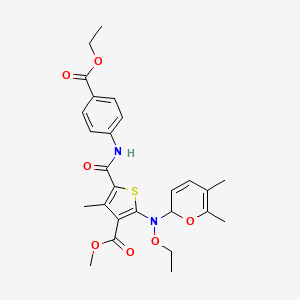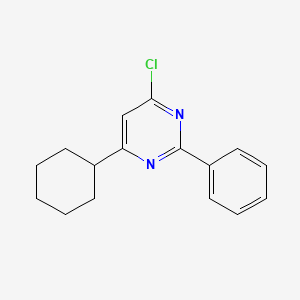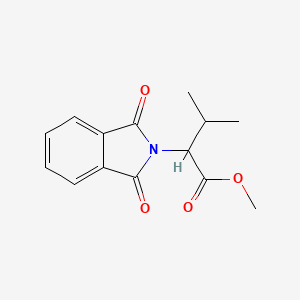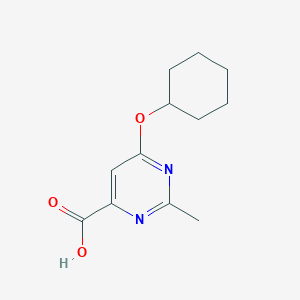
6-(Cyclohexyloxy)-2-methylpyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Cyclohexyloxy)-2-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclohexyloxy group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexyloxy)-2-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced via a nucleophilic substitution reaction using cyclohexanol and an appropriate leaving group on the pyrimidine ring.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the carboxylic acid group, potentially leading to the formation of an alcohol derivative.
Substitution: The cyclohexyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
科学研究应用
6-(Cyclohexyloxy)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 6-(Cyclohexyloxy)-2-methylpyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but may include inhibition of dihydrofolate reductase or other key enzymes in metabolic pathways.
相似化合物的比较
Similar Compounds
6-(Cyclohexyloxy)-2-methylpyrimidine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
2-Methylpyrimidine-4-carboxylic acid: Lacks the cyclohexyloxy group, which may influence its biological activity and chemical properties.
6-(Cyclohexyloxy)pyrimidine-4-carboxylic acid: Lacks the methyl group, which may alter its steric and electronic properties.
Uniqueness
6-(Cyclohexyloxy)-2-methylpyrimidine-4-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclohexyloxy group can enhance its lipophilicity and membrane permeability, while the carboxylic acid group can improve its solubility and reactivity in aqueous environments. The methyl group can influence its steric and electronic properties, potentially affecting its interactions with biological targets.
属性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC 名称 |
6-cyclohexyloxy-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8-13-10(12(15)16)7-11(14-8)17-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,15,16) |
InChI 键 |
KMUHBSWPFLDHOT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)OC2CCCCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11784972.png)

![2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene](/img/structure/B11784980.png)



